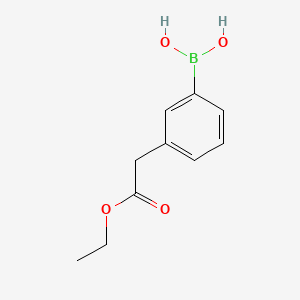

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(2-ethoxy-2-oxoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWZKERCECMYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681552 | |

| Record name | [3-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-69-3 | |

| Record name | [3-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, bearing the CAS number 1256345-69-3 , is a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry and organic synthesis.[1][2] Its structure, incorporating both a reactive boronic acid moiety and a modifiable ester group, positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, detailed spectroscopic characterization, stability considerations, and key applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and its emerging potential in the field of targeted protein degradation.

Introduction: The Strategic Advantage of a Bifunctional Building Block

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including many pharmaceuticals. The subject of this guide, (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, offers an additional layer of synthetic utility. The ethyl phenylacetate substructure provides a handle for further chemical modification, allowing for the introduction of diverse functionalities or for its incorporation into larger, more complex scaffolds. This dual reactivity makes it a particularly attractive reagent for the synthesis of bioactive molecules and the development of chemical libraries for drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is crucial for its effective use and storage.

| Property | Value | Reference |

| CAS Number | 1256345-69-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃BO₄ | [1] |

| Molecular Weight | 208.02 g/mol | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Stability Considerations: Arylboronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is influenced by factors such as concentration, temperature, and the presence of water. For consistent reactivity, it is advisable to store the compound under an inert atmosphere and at refrigerated temperatures. While boronic acids are generally stable, their stability can be affected by pH, with decomposition observed under certain basic conditions.

Synthesis of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid: A Practical Approach

The synthesis of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid typically involves a Grignard reaction followed by borylation and subsequent hydrolysis. The following protocol is a representative method.

Synthetic Workflow

Sources

- 1. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3 [sigmaaldrich.com]

- 2. 1256345-69-3|(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Advanced Research

Introduction

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a bifunctional synthetic building block of significant interest to researchers in drug discovery, materials science, and diagnostics. Its molecular architecture is distinguished by two key moieties: the phenylboronic acid group, renowned for its utility in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols, and the ethyl phenylacetate substituent, which provides a secondary reactive handle for chemical modification or can influence the molecule's overall physicochemical properties.

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind experimental choices, providing field-proven insights into the application of this versatile reagent. We will delve into its properties, synthesis, and its pivotal role in foundational synthetic methodologies like the Suzuki-Miyaura coupling, as well as its application in the sophisticated fields of bioconjugation and biosensor development.

Part 1: Physicochemical Properties and Characterization

The utility of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid stems directly from its chemical structure. The boronic acid group (-B(OH)₂) is a mild Lewis acid, and its boron atom is sp²-hybridized with an empty p-orbital, making it amenable to nucleophilic attack.[1] This property is central to its reactivity. The ethyl ester group, in contrast, offers a site for potential hydrolysis to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation, or altering the molecule's solubility and polarity.

Table 1: Key Properties of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

| Property | Value | Source(s) |

| Molecular Weight | 208.02 g/mol | [2] |

| Molecular Formula | C₁₀H₁₃BO₄ | [2] |

| CAS Number | 1256345-69-3 | [3][4] |

| IUPAC Name | (3-(2-ethoxy-2-oxoethyl)phenyl)boronic acid | |

| Physical Form | Solid | |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. |

Part 2: Synthesis and Handling

While numerous proprietary methods exist, a common and well-established route for the synthesis of substituted phenylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.[5] For (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, a plausible pathway begins with the corresponding aryl halide, ethyl (3-bromophenyl)acetate.

Caption: General synthetic workflow for phenylboronic acids.

Protocol: General Synthesis

-

Grignard/Organolithium Formation: The starting material, ethyl (3-bromophenyl)acetate, is dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen). Magnesium turnings (for Grignard) or a solution of n-butyllithium (for organolithium) are added slowly at low temperature (typically 0°C to -78°C). The reaction is stirred until the organometallic reagent has formed.

-

Borate Trapping: The freshly formed organometallic solution is then added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous ether at low temperature (-78°C). This step must be performed carefully to avoid side reactions. The reaction mixture is allowed to slowly warm to room temperature.

-

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed by the careful addition of an aqueous acid solution (e.g., 1M HCl).

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final white solid.

Causality Note: The use of anhydrous conditions and an inert atmosphere is critical because organometallic intermediates (both Grignard and organolithium reagents) are highly reactive towards water and oxygen. The low-temperature addition of the borate ester minimizes side reactions and maximizes the yield of the desired product.

Part 3: Core Applications in Modern Chemistry

A Cornerstone of Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a pillar of modern medicinal chemistry, enabling the precise formation of carbon-carbon bonds to construct the complex molecular scaffolds of many drugs.[6][7] Phenylboronic acids are indispensable nucleophilic partners in this palladium-catalyzed transformation.[6] The reaction is valued for its versatility, functional group tolerance, and the commercial availability of a vast array of boronic acids.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid with a generic aryl bromide.

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water. Degassing (by bubbling argon or nitrogen through the solvent or by freeze-pump-thaw cycles) is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture with stirring to a temperature typically between 80-110°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Causality Note: The base is not merely a spectator; its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[10] The choice of catalyst, ligand, and solvent must be optimized for the specific substrates to balance reactivity and prevent side reactions like homocoupling or deboronation.[7]

Bioconjugation and Stimuli-Responsive Materials

The ability of phenylboronic acids to form reversible, covalent boronate esters with 1,2- and 1,3-diols is the foundation of their use in bioconjugation and the creation of "smart" materials.[11][12] This interaction is particularly relevant for targeting glycoproteins, which are prevalent on cell surfaces and play roles in disease states like cancer.[13][14] The reaction is pH-sensitive, with ester formation often favored under neutral to basic conditions, providing a mechanism for stimuli-responsive behavior.[12]

Caption: Reversible formation of a boronate ester with a diol-containing biomolecule.

This reversible binding allows for the creation of bioconjugates for applications in drug delivery, imaging, and diagnostics.[11][15] For instance, a drug could be linked to a diol-containing targeting moiety via a boronate ester, which remains stable in circulation but may dissociate in the specific pH environment of a target tissue.

Phenylboronic Acid-Based Biosensors

The specific interaction between boronic acids and diols has been extensively exploited to develop electrochemical and optical sensors for biologically important analytes.[13] A prime example is glucose sensing, where the binding of glucose to an immobilized PBA on an electrode surface can alter the electrochemical properties of a redox-active marker, generating a measurable signal proportional to the glucose concentration.[13][16] This principle extends to more complex analytes like glycated hemoglobin (HbA1c), a key marker for long-term glycemic control in diabetics.[13]

Conceptual Workflow: Electrochemical Sensing

-

Electrode Functionalization: A conductive surface (e.g., a gold or carbon electrode) is modified to immobilize the boronic acid. This could involve using the ethyl ester group of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid (or its hydrolyzed carboxylic acid form) to covalently attach it to a pre-functionalized surface.

-

Analyte Binding: The functionalized electrode is exposed to the sample solution. Diol-containing analytes (e.g., glucose) in the sample bind to the immobilized boronic acid moieties.

-

Signal Transduction: The binding event causes a change at the electrode-solution interface. This could be a change in surface potential or an alteration of the electron transfer kinetics of a co-immobilized or solution-based redox probe.[13][17]

-

Detection: The change is measured using an electrochemical technique, such as cyclic voltammetry or potentiometry, providing a quantitative reading of the analyte concentration.

Conclusion

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is far more than a simple chemical reagent; it is a versatile platform for innovation. Its dual functionality allows for its seamless integration into the robust and scalable Suzuki-Miyaura coupling for the synthesis of complex organic molecules, while its inherent affinity for diols opens a pathway to advanced applications in bioconjugation, targeted drug delivery, and diagnostics. For researchers and drug development professionals, a thorough understanding of the principles governing its reactivity is essential to unlocking its full potential in creating next-generation therapeutics and analytical tools.

References

- Anzai, J. I., & Hoshi, T. (2016).

- António, J. P. M., Russo, R., & Gois, P. M. P. (2019).

- China Dragon Pharm Co., Ltd. (n.d.). The Role of Phenylboronic Acid in Pharmaceutical Synthesis. China Dragon Pharm.

- Nishiyabu, R., Kubo, Y., & James, T. D. (2011). Electrochemical and optical sugar sensors based on phenylboronic acid and its derivatives.

- Sigma-Aldrich. (n.d.). (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. Sigma-Aldrich.

- António, J. P. M., Russo, R., & Gois, P. M. P. (2019).

- António, J. P. M., Russo, R., & Gois, P. M. P. (2019).

- Ball, Z. T. (n.d.).

- Miller, M. K., Swierczynski, M. J., & Ding, Y. (2021).

- Wang, S., et al. (2014). A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells.

- Li, D., et al. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. International Journal of Electrochemical Science.

- AbacipharmTech. (n.d.). (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. AbacipharmTech.

- Zhang, Y., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.

- Dowlut, M., & Hall, D. G. (2006).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Singh, I., et al. (2018).

- Wolfe, J. P., & Tomori, H. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- Anzai, J. I. (2015).

- MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. MIT TLO.

- BLDpharm. (n.d.). 1256345-69-3|(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. BLDpharm.

- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.

- Sigma-Aldrich. (n.d.). (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. Sigma-Aldrich.

- Georganics. (2024).

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 1256345-69-3|(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3 [sigmaaldrich.com]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. nbinno.com [nbinno.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. electrochemsci.org [electrochemsci.org]

An In-Depth Technical Guide to (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid: Structure, Synthesis, and Application

Abstract

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a versatile bifunctional organic compound that has garnered significant attention in synthetic chemistry. As a derivative of phenylboronic acid, it serves as a crucial building block, primarily in palladium-catalyzed cross-coupling reactions, for the construction of complex molecular architectures. This guide provides a comprehensive examination of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into established synthetic protocols, explore its reactivity with a focus on the mechanistic underpinnings of the Suzuki-Miyaura reaction, and highlight its applications in the fields of medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.

Introduction and Significance

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, with the chemical formula C₁₀H₁₃BO₄, belongs to the widely utilized class of boronic acids. These organoboron compounds are distinguished by their general stability, low toxicity, and remarkable versatility in organic synthesis.[1] The subject of this guide incorporates three key chemical motifs: a phenyl ring, a boronic acid functional group (-B(OH)₂), and an ethyl acetate substituent at the meta-position. This unique combination makes it an invaluable reagent for introducing a functionalized phenyl group into a target molecule.

Its primary utility is realized in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with high efficiency and selectivity.[2][3][4] The boronic acid moiety acts as the organometallic nucleophile, while the ethyl ester provides a handle for subsequent synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. This dual functionality is highly prized in multi-step syntheses common in pharmaceutical research and the development of novel organic materials.[1][5]

Molecular Structure and Physicochemical Properties

The structural integrity of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is central to its reactivity. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with an empty p-orbital, which imparts its characteristic mild Lewis acidity.[6] This acidity is a key factor in the transmetalation step of the Suzuki-Miyaura cycle.

| Property | Value | Source |

| IUPAC Name | (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | |

| CAS Number | 1256345-69-3 | [7][8][9] |

| Molecular Formula | C₁₀H₁₃BO₄ | [7][8] |

| Molecular Weight | 208.02 g/mol | [8] |

| Physical Form | Solid / Powder | |

| InChI Key | GDWZKERCECMYJX-UHFFFAOYSA-N | [7] |

| SMILES | CCOC(=O)CC1=CC=CC(=C1)B(O)O | [8] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Synthesis and Purification

The synthesis of aryl boronic acids is well-established. A prevalent method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by aqueous acidic workup.[10]

General Synthetic Workflow:

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Illustrative):

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of ethyl 2-(3-bromophenyl)acetate in anhydrous tetrahydrofuran (THF) dropwise. An initiator (e.g., a small crystal of iodine) may be required. The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to -78°C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the low temperature to prevent over-addition.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The definitive structure of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is confirmed through a combination of spectroscopic techniques. The data presented below are representative and serve as a benchmark for sample validation.

| Technique | Data and Interpretation |

| ¹H NMR | Aromatic Protons: Multiple signals between ~7.3-8.0 ppm. The meta-substitution pattern leads to complex splitting. -CH₂- (acetate): A singlet around ~3.6 ppm. -O-CH₂- (ethyl): A quartet around ~4.1 ppm, coupled to the methyl protons. -CH₃ (ethyl): A triplet around ~1.2 ppm, coupled to the methylene protons. -B(OH)₂: A broad singlet, often exchangeable with D₂O, with a variable chemical shift. |

| ¹³C NMR | C=O (ester): ~171 ppm. Aromatic Carbons: Multiple signals between ~128-135 ppm. The carbon attached to the boron (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.[11] -O-CH₂- (ethyl): ~61 ppm. -CH₂- (acetate): ~41 ppm. -CH₃ (ethyl): ~14 ppm. |

| ¹¹B NMR | A single, relatively broad resonance is expected around 28-30 ppm , characteristic of a trigonal sp²-hybridized boron atom in an aryl boronic acid.[11][12] This technique is particularly useful for confirming the presence and electronic environment of the boron center.[13] |

| IR (cm⁻¹) | ~3300 (broad): O-H stretching of the boronic acid, often showing hydrogen bonding. ~1730 (strong): C=O stretching of the ethyl ester. ~1600, 1480: C=C stretching of the aromatic ring. ~1350: B-O stretching. |

| MS (ESI) | [M-H]⁻: Expected at m/z 207.0. [M+Na]⁺: Expected at m/z 231.0. The mass spectrum confirms the molecular weight of the compound. |

Reactivity Profile and Key Applications

The synthetic utility of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a C-C bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate (e.g., aryl, vinyl).[2][14] The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The presence of a base is crucial, as it facilitates the transmetalation step by forming a more nucleophilic boronate species.[3][15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The biaryl motif constructed via Suzuki coupling is a common scaffold in many approved drugs and clinical candidates. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is an ideal starting material for synthesizing complex drug-like molecules. The boronic acid group itself is recognized as a pharmacophore, capable of forming reversible covalent bonds with active site serine residues in certain enzymes, leading to potent and selective inhibition.[5][16] Furthermore, the ester can be hydrolyzed to a carboxylic acid, a common bioisostere used to improve solubility or engage in hydrogen bonding with biological targets.[1]

Conclusion

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a cornerstone reagent for modern organic synthesis. Its structure, confirmed by a suite of spectroscopic methods, is ideally suited for predictable and high-yielding reactivity, most notably in the Suzuki-Miyaura cross-coupling. The presence of an ester handle further enhances its value, providing a gateway for subsequent functionalization. For researchers in drug discovery, medicinal chemistry, and materials science, a thorough understanding of this compound's properties and reactivity is essential for the rational design and efficient synthesis of novel, high-value molecules.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Kierus, S. L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

Kaewruksa, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]

-

AbacipharmTech. * (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid*. [Link]

-

Barber, T. R., & O'Brien, M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

-

Mandal, M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Kaufmann, D. E., & Ott, A. (2003). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Supporting Information. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Radić, K., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Arhiv za higijenu rada i toksikologiju. [Link]

-

Kumar, A., et al. (2021). Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

-

PubChem. (2-Ethoxy-3-(methoxycarbonyl)phenyl)boronic acid. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. 1256345-69-3|(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3 [sigmaaldrich.com]

- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. books.rsc.org [books.rsc.org]

- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

solubility of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid in organic solvents. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of boronic acid chemistry, established experimental protocols, and data from analogous structures to empower researchers in drug development and synthetic chemistry. The guide delves into the theoretical underpinnings of solubility for substituted phenylboronic acids, offers a detailed, field-proven experimental workflow for solubility determination, and discusses the critical impact of solvent selection on reaction efficiency and product purification.

Introduction: The Significance of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, materials science, and medicinal chemistry.[1][2] Their utility is prominently highlighted by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] The compound of focus, (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid (CAS Number: 1256345-69-3), is a bifunctional molecule featuring a reactive boronic acid moiety and an ethyl ester group. This structure makes it a valuable building block for introducing both aromatic and ester functionalities into complex molecules, a common strategy in the synthesis of pharmacologically active compounds.

Understanding the solubility of this reagent is paramount for its effective application. Solubility dictates the choice of reaction solvent, influences reaction kinetics, and is a critical factor in downstream processing, including purification and crystallization. This guide aims to provide both the theoretical framework and the practical tools necessary for researchers to confidently work with this and related boronic acids.

Physicochemical Properties of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility behavior.

| Property | Value | Source |

| CAS Number | 1256345-69-3 | [3][4][5] |

| Molecular Formula | C₁₀H₁₃BO₄ | [3] |

| Molecular Weight | 208.02 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

The structure of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, with its polar boronic acid group and the moderately polar ethyl ester side chain, suggests a nuanced solubility profile. The boronic acid group is capable of hydrogen bonding, both as a donor and an acceptor, while the ester group primarily acts as a hydrogen bond acceptor. The phenyl ring contributes to its nonpolar character. The interplay of these features will govern its interaction with various organic solvents.

Theoretical Framework for Boronic Acid Solubility

The solubility of a boronic acid in an organic solvent is a complex interplay of intermolecular forces. The type and position of substituents on the phenyl ring have a significant effect on the compound's properties and, consequently, its solubility.[1]

The Role of Polarity and Hydrogen Bonding

Generally, the solubility of phenylboronic acid and its derivatives correlates with the polarity of the solvent.[2]

-

Polar Protic and Aprotic Solvents: Solvents like ketones (e.g., acetone) and ethers (e.g., diethyl ether, THF) are often good solvents for boronic acids due to their ability to engage in hydrogen bonding with the -B(OH)₂ group.[2][6] Phenylboronic acid itself exhibits high solubility in such solvents.[2][6]

-

Chlorinated Solvents: Solvents like chloroform offer moderate solubility for many phenylboronic acids.[2][6]

-

Nonpolar Solvents: Hydrocarbon solvents such as hexanes and methylcyclohexane are generally poor solvents for boronic acids due to the significant difference in polarity.[2][6][7]

The ethyl ester group in (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is expected to enhance its affinity for moderately polar solvents compared to unsubstituted phenylboronic acid.

The Challenge of Boroxine Formation

A critical consideration when working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][6] This equilibrium can complicate solubility studies and affect the purity of the starting material.[6] The presence of boroxines, which are generally less polar than the corresponding boronic acids, can alter the observed solubility. It is therefore crucial to use well-characterized, pure boronic acid for reliable solubility determination.

Caption: Dehydration-hydration equilibrium between a boronic acid and its corresponding boroxine.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is necessary. The dynamic (or synthetic) method is a robust and widely used technique for measuring the solubility of boronic acids.[1][6][8][9] This method involves visually or instrumentally determining the temperature at which a known composition of solute and solvent becomes a single, clear phase upon controlled heating.

Detailed Experimental Protocol: The Dynamic Method

This protocol is adapted from established methodologies for determining the solubility of phenylboronic acid derivatives.[1][6][9]

Materials and Apparatus:

-

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid (high purity)

-

Selected organic solvents (anhydrous)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath with precise temperature control (e.g., ±0.1°C)

-

Calibrated digital thermometer

-

Turbidity sensor or a laser beam and detector

-

Analytical balance (±0.0001 g)

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh a specific amount of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid and the chosen solvent into the jacketed glass vessel.

-

Initial Equilibration: Set the circulating bath to a temperature where the solute is not fully soluble, resulting in a turbid suspension.

-

Controlled Heating: Begin stirring the mixture vigorously and increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.1-0.5 °C/min).[8]

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or, for higher precision, by measuring the intensity of light transmitted through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes perfectly clear is recorded as the solubility temperature for that specific mole fraction.[8]

-

Data Collection: Repeat steps 1-5 with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Caption: Workflow for the dynamic method of solubility determination.

Safety Precautions

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is classified with GHS07 pictograms, indicating it may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.

Predicted Solubility and Analogous Compound Data

While awaiting experimental data for the title compound, we can infer its likely behavior from the known solubility of phenylboronic acid. The introduction of the (2-ethoxy-2-oxoethyl) group at the meta position increases both the molecular weight and the polarity compared to phenylboronic acid. This substituent is expected to increase solubility in polar and moderately polar solvents.

Reference Data: Solubility of Phenylboronic Acid in Various Organic Solvents

The following table summarizes qualitative and quantitative solubility data for the parent compound, phenylboronic acid, which serves as a useful baseline.

| Solvent | Type | Qualitative Solubility | Molar Fraction (x) at 298.15 K (25 °C) |

| Acetone | Ketone | High | ~0.25 |

| 3-Pentanone | Ketone | High | ~0.22 |

| Dipropyl Ether | Ether | High | ~0.20 |

| Chloroform | Chlorinated | Moderate | ~0.08 |

| Methylcyclohexane | Hydrocarbon | Very Low | <0.001 |

Data adapted from references[1][6].

It is hypothesized that (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid will exhibit higher solubility than phenylboronic acid in solvents like acetone and chloroform, and potentially show some increased, albeit still low, solubility in less polar solvents due to the ethyl group on the ester.

Conclusion and Future Directions

This guide provides a robust framework for understanding and experimentally determining the . The key to successful application of this valuable synthetic building block lies in a thorough understanding of its physicochemical properties. The provided dynamic method protocol offers a reliable path to generating precise solubility data, which is crucial for optimizing reaction conditions, developing purification strategies, and ensuring reproducible results in drug discovery and development workflows. Future work should focus on the experimental execution of this protocol across a diverse range of pharmaceutically relevant solvents to build a comprehensive, publicly available solubility database for this and other important boronic acid derivatives.

References

-

Benchchem. An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

-

Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...

-

Sigma-Aldrich. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.

-

Halliwell, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-121). Wiley-VCH.

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

-

CymitQuimica. (3-(2-Methoxy-2-oxoethyl)phenyl)boronic acid.

-

Wikipedia. Phenylboronic acid.

-

ResearchGate. Boric acid solubility in different solvents (Ullmann's 2006).

-

Solubility of Things. Ethyl Acetate.

-

AbacipharmTech. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.

-

BLDpharm. 1256345-69-3|(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3 [sigmaaldrich.com]

- 4. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 1256345-69-3|(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. The official IUPAC name for this compound is (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid . This document details its chemical identity, physicochemical properties, a robust two-step synthesis protocol, and its significant, albeit often intermediate, role in the development of novel therapeutic agents. Particular emphasis is placed on the strategic utility of its dual reactivity—the boronic acid moiety for palladium-catalyzed cross-coupling reactions and the ethyl ester for further derivatization. This guide is intended to serve as a critical resource for researchers leveraging this molecule in complex synthetic endeavors, particularly within the realm of drug discovery.

Chemical Identity and Physicochemical Properties

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a substituted phenylboronic acid derivative. The presence of both a boronic acid group and an ethyl ester on the same molecule makes it a versatile reagent for constructing complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | Sigma-Aldrich[1] |

| CAS Number | 1256345-69-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₁₃BO₄ | Sigma-Aldrich[1] |

| Molecular Weight | 208.02 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[1] |

Note: Experimentally determined data such as melting point and detailed solubility are not widely published. Users should refer to the Certificate of Analysis for lot-specific data.

Structural Elucidation

The structure of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid features a benzene ring substituted at the 1- and 3-positions. The boronic acid group [-B(OH)₂] is at position 1, and an ethyl acetate substituent [-CH₂C(=O)OCH₂CH₃] is at position 3. The boronic acid group is a mild Lewis acid and is sp²-hybridized, conferring a planar geometry around the boron atom. This structural feature is pivotal for its reactivity in cross-coupling reactions.

Figure 1: Chemical structure of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.

Synthesis Pathway: A Self-Validating Protocol

The synthesis of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is most effectively achieved through a two-step process starting from commercially available 3-bromophenylacetic acid. This pathway is both logical and self-validating, as the success of each step confirms the identity and purity of the intermediate.

Figure 2: Two-step synthesis workflow for the target molecule.

Step 1: Fischer Esterification of 3-Bromophenylacetic Acid

The initial step involves the conversion of the carboxylic acid functionality of 3-bromophenylacetic acid into its corresponding ethyl ester. The Fischer esterification is a classic, reliable, and scalable method for this transformation.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 3-bromophenylacetic acid (1.0 eq) and absolute ethanol (10-20 volumes).

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess ethanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 2-(3-bromophenyl)acetate, which can often be used in the next step without further purification.

Causality of Choices:

-

Ethanol as Solvent and Reagent: Using ethanol in excess serves as both the reactant and the solvent, driving the equilibrium towards the ester product according to Le Châtelier's principle.

-

Sulfuric Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by ethanol.

Step 2: Miyaura Borylation of Ethyl 2-(3-bromophenyl)acetate

This key step introduces the boronic acid functionality via a palladium-catalyzed cross-coupling reaction. The Miyaura borylation is highly valued for its mild conditions and broad functional group tolerance, making it ideal for substrates containing ester groups.[2][3]

Experimental Protocol:

-

Reaction Setup: In a flask purged with an inert gas (e.g., argon or nitrogen), combine ethyl 2-(3-bromophenyl)acetate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).

-

Solvent and Catalyst: Add anhydrous dioxane as the solvent, followed by the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03-0.05 eq).

-

Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Hydrolysis of Boronate Ester: The resulting pinacol boronate ester can be hydrolyzed to the boronic acid. Concentrate the filtrate and dissolve the residue in a suitable solvent mixture like THF/water or acetone/water. Add an aqueous acid (e.g., HCl) and stir until hydrolysis is complete (monitored by TLC).

-

Purification: Extract the product into an organic solvent, dry over anhydrous sodium sulfate, and concentrate. The crude (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid can be purified by crystallization or column chromatography.

Causality of Choices:

-

Bis(pinacolato)diboron: This is a stable, easy-to-handle source of boron for the borylation reaction.

-

PdCl₂(dppf) Catalyst: This palladium catalyst is highly effective for the borylation of aryl bromides and is tolerant of the ester functional group.

-

Potassium Acetate (KOAc): A weak base is crucial for the transmetalation step in the catalytic cycle and is mild enough to prevent the hydrolysis of the ethyl ester.[2]

Applications in Drug Development and Medicinal Chemistry

While specific biological activity for (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid itself is not extensively documented, its value lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Boronic acids are considered privileged structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common motif in biological systems like carbohydrates and enzyme active sites.[4][5]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction forms a new carbon-carbon bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. This is a cornerstone reaction in the synthesis of biaryl and styrenyl compounds, which are common scaffolds in many approved drugs.

Figure 3: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The ethyl ester moiety on (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid provides a synthetic handle for further modifications either before or after the Suzuki coupling. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups, allowing for the exploration of a wide range of chemical space in a structure-activity relationship (SAR) study.

Potential as a Linker in Bifunctional Molecules

The dual functionality of this molecule makes it an attractive linker for the development of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or other chemical probes. The boronic acid can be used to attach to one part of a target molecule, while the ester can be modified to connect to another protein or a reporter tag.

Conclusion

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a strategically important synthetic building block. Its confirmed IUPAC name, straightforward two-step synthesis, and dual functional handles make it a valuable tool for medicinal chemists and researchers in drug development. The ability to participate in robust C-C bond-forming reactions via its boronic acid group, while retaining an easily modifiable ester functionality, provides a powerful platform for the efficient construction of complex molecular libraries and targeted therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this versatile compound in advanced synthetic applications.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid: A Technical Guide for Researchers in Drug Discovery

Foreword: The Strategic Value of Bifunctional Building Blocks in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The strategic deployment of bifunctional building blocks—molecules possessing multiple reactive centers—has emerged as a cornerstone of innovative drug design and development. Among these, substituted phenylboronic acids hold a privileged position, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide focuses on a particularly valuable reagent: (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid) (CAS Number: 1256345-69-3).

The presence of both a boronic acid moiety and an ethyl ester functional group on the same phenyl ring presents a unique synthetic handle for medicinal chemists. The boronic acid facilitates the formation of crucial carbon-carbon bonds, enabling the construction of biaryl and heteroaryl scaffolds common in many therapeutic agents. Simultaneously, the ethyl ester provides a readily modifiable point for linker attachment, solubilizing group introduction, or further elaboration into other functional groups. This dual functionality makes (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid a powerful tool in the synthesis of targeted therapies, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this reagent, from its commercial availability to its practical application in the laboratory.

I. Commercial Availability and Procurement

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is readily available from a range of commercial chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to grams, with purity levels typically suitable for research and development purposes.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1256345-69-3 | ≥95% | 250 mg, 1 g, 5 g |

| Fluorochem | 1256345-69-3 | ≥97% | 250 mg, 1 g, 5 g, 10 g[1] |

| AbacipharmTech | 1256345-69-3 | ≥95% | 1 g, 5 g[2] |

| BLDpharm | 1256345-69-3 | ≥97% | Inquire for details[3] |

Note: Pricing and stock availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.

II. Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use and safe handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BO₄ |

| Molecular Weight | 208.02 g/mol |

| Appearance | Typically a white to off-white solid |

| Storage Temperature | 2-8°C under an inert atmosphere |

Handling and Storage Recommendations:

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, like many boronic acids, is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible. It is advisable to store the compound in a tightly sealed container in a refrigerator. For detailed safety information, always refer to the supplier-specific Safety Data Sheet (SDS). General safety precautions for handling boronic acids include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

III. Synthesis and Reaction Mechanisms

While commercially available, understanding the synthetic routes to (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid provides valuable insight into its chemistry and potential impurities. The synthesis of aryl boronic acids is a well-established field in organic chemistry. A common and general approach involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

A plausible synthetic pathway is outlined below:

Figure 1. A generalized synthetic workflow for the preparation of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.

IV. Applications in Drug Discovery and Development

The utility of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid in drug discovery is primarily centered on its application in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs.

A. The Suzuki-Miyaura Coupling: A Robust Tool for Scaffold Elaboration

The Suzuki-Miyaura coupling involves the reaction of a boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of building blocks.

A typical Suzuki-Miyaura coupling protocol involving (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is as follows:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene and ethanol).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 2. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

B. A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)

The field of targeted protein degradation has gained significant traction in recent years, with PROTACs emerging as a promising therapeutic modality. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[4]

The structure of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is particularly well-suited for PROTAC synthesis. The boronic acid can be used to couple with a ligand for the target protein of interest (POI), while the ethyl ester provides a convenient attachment point for a linker connected to an E3 ligase ligand. The meta-substitution pattern offers a specific spatial arrangement of these two functionalities, which can be crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and achieving efficient protein degradation.

Furthermore, the aryl boronic acid moiety itself can be exploited in the design of "conditional" PROTACs. In cellular environments with high levels of reactive oxygen species (ROS), such as in some tumors, aryl boronic acids can be oxidized to phenols. This chemical transformation can be cleverly designed to "unmask" or activate a PROTAC, leading to targeted protein degradation specifically in the diseased tissue.[5]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 1256345-69-3|(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemistry of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Arylboronic Acids in Modern Chemistry

Arylboronic acids have become essential reagents in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Their remarkable versatility, combined with their general stability and ease of handling, positions them as crucial building blocks for the assembly of intricate molecular architectures. The significance of arylboronic acids is most notably demonstrated in palladium-catalyzed cross-coupling reactions, especially the Nobel Prize-winning Suzuki-Miyaura coupling, which facilitates the precise formation of carbon-carbon bonds. This capability is central to the synthesis of biaryl structures, a common motif in numerous pharmaceutical agents. This guide provides a comprehensive exploration of the fundamental chemistry of arylboronic acids, from their intrinsic structure and properties to their pivotal role in catalysis and the practical considerations for their use in a laboratory setting.

The Structural and Physicochemical Landscape of Arylboronic Acids

Structure and Bonding

At its core, a boronic acid is an organoboron compound featuring a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. In arylboronic acids, the 'R' group is an aromatic ring. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which imparts Lewis acidic character. X-ray crystallography studies of phenylboronic acid reveal a dimeric structure in the solid state, formed through hydrogen bonding between the hydroxyl groups. This structural arrangement is a common feature among many arylboronic acids.

Dehydration and Boroxine Formation

A characteristic property of many arylboronic acids is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines. This equilibrium between the monomeric acid and the trimeric anhydride can complicate characterization and quantification. The hydrolysis of boroxines back to the corresponding boronic acid is typically rapid in the presence of water.

Acidity and the Influence of pH

Arylboronic acids are weak Lewis acids, with a typical pKa of around 9. In aqueous solutions, the pH

Technical Guide: The Ascendant Role of Boronic Acids as Lewis Acid Catalysts in Modern Organic Synthesis

Introduction: Beyond Building Blocks to Catalytic Drivers

For decades, the scientific community has predominantly viewed boronic acids as versatile synthetic building blocks, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This perspective, while accurate, only scratches the surface of their potential. Boronic acids possess unique electronic properties, centered around the electron-deficient boron atom, that position them as highly effective and uniquely selective Lewis acid catalysts.[1][3][4]

Unlike many traditional Lewis acids that are sensitive to moisture, boronic acids are generally stable, have low toxicity, and are readily available, making them attractive catalysts from a green chemistry standpoint.[1][3][5] Their Lewis acidity stems from the vacant p-orbital on the boron atom, which can readily accept electrons from donor molecules.[4] This guide provides an in-depth exploration of the principles and applications of boronic acids as organocatalysts, moving beyond their stoichiometric use to unveil their power in driving a diverse array of chemical transformations. We will delve into the mechanistic underpinnings of this catalysis, provide field-proven protocols, and explore the future landscape of this burgeoning area of research.

The Physicochemical Basis of Boronic Acid Lewis Acidity

The catalytic activity of a boronic acid, R-B(OH)₂, is intrinsically linked to the electronic nature of its boron center. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of the molecule. This empty orbital is the locus of Lewis acidity, enabling the boronic acid to accept a lone pair of electrons from a Lewis base (e.g., an oxygen or nitrogen atom).

The Lewis acidity is not static; it is highly tunable by modifying the organic substituent (R).[3] Electron-withdrawing groups on 'R' enhance the electrophilicity of the boron atom, increasing its Lewis acidity. Conversely, electron-donating groups diminish it. This tunability allows for the rational design of catalysts tailored to specific substrates and transformations. For instance, highly fluorinated arylboronic acids are exceptionally potent catalysts for challenging reactions.[6]

A crucial aspect of their chemistry in protic media is their Brønsted acidity (pKa ≈ 9), which allows them to exist in equilibrium with a tetrahedral boronate species (pKₐ ≈ 7).[7] This equilibrium is fundamental to their ability to form reversible covalent bonds with diols, carboxylic acids, and alcohols, a key feature of their catalytic cycles.[3][7]

Core Catalytic Activation Modes

Boronic acid catalysis leverages the reversible formation of covalent bonds with substrates containing hydroxyl or amino groups. This interaction activates the substrate towards subsequent nucleophilic attack or facilitates dehydration.

Activation of Carboxylic Acids: The Gateway to Amides and Esters

One of the most developed applications of boronic acid catalysis is in the formation of amides and esters via the direct condensation of carboxylic acids and nucleophiles (amines or alcohols).[3][8] This approach circumvents the need for stoichiometric activating agents, reducing waste and simplifying purification.

The catalytic cycle is generally proposed to proceed through the formation of a key acyloxyboron intermediate. As illustrated below, the boronic acid first condenses with the carboxylic acid, eliminating a molecule of water. This intermediate is significantly more electrophilic at the carbonyl carbon than the parent carboxylic acid, priming it for nucleophilic attack by an amine or alcohol. The subsequent attack forms a tetrahedral intermediate which then collapses to release the amide or ester product, regenerating the boronic acid catalyst.

Figure 1: Catalytic cycle for boronic acid-catalyzed amidation.

This dehydrative coupling highlights the dual role of the boronic acid: it acts as a Lewis acid to activate the carbonyl group and as a "water scavenger" via covalent bond formation.[8]

Activation of Alcohols: Dehydrative C-C and C-O Bond Formation

Boronic acids can effectively catalyze the dehydration of alcohols to generate carbocationic intermediates, which can then be trapped by a variety of nucleophiles.[3] This strategy provides a mild and operationally simple alternative to methods that rely on strong Brønsted or Lewis acids.[9] Applications include Friedel-Crafts-type alkylations, etherifications, and allylation reactions.[6][10]

The catalytic cycle begins with the esterification of the alcohol with the boronic acid catalyst. This boronate ester is a much better leaving group than a simple hydroxide. Under thermal or co-catalyst promotion, the C-O bond cleaves to form a carbocation, which is then intercepted by a nucleophile (e.g., an arene, another alcohol, or an allyl silane).

Figure 2: General cycle for alcohol activation and substitution.

Other Catalytic Modes

The utility of boronic acids extends to a variety of other transformations:

-

Aldol-type Condensations: Boric acid and its derivatives can catalyze the condensation of aldehydes and ketones, likely by forming enol borate esters.[3]

-

Cycloaddition Reactions: They can activate unsaturated carboxylic acids towards cycloaddition reactions by forming a bidentate complex that lowers the LUMO of the dienophile.[3]

-

CO₂ Conversion: In combination with nucleophilic co-catalysts, boronic acids can act as hydrogen bond donors to activate epoxides for reaction with CO₂, forming valuable cyclic carbonates under mild conditions.[11]

Experimental Protocols and Methodologies

A key aspect of successful boronic acid catalysis is the management of water, which is often a byproduct. Many protocols employ azeotropic removal of water to drive the reaction equilibrium.

Protocol: Direct Amidation of a Carboxylic Acid

This protocol describes a general procedure for the direct condensation of a carboxylic acid and an amine using an arylboronic acid catalyst, adapted from methodologies reported by Yamamoto and others.[3]

Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine.

Materials:

-

Benzoic Acid (1.0 mmol, 122.1 mg)

-

Benzylamine (1.1 mmol, 117.9 mg, 1.1 equiv)

-

3,5-Bis(trifluoromethyl)phenylboronic acid (5 mol %, 0.05 mmol, 12.9 mg)

-

Toluene (5 mL)

-

Dean-Stark apparatus or molecular sieves (4Å)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add benzoic acid, 3,5-bis(trifluoromethyl)phenylboronic acid, and toluene.

-

Causality Note: The highly electron-withdrawing CF₃ groups on the catalyst enhance its Lewis acidity, increasing catalytic turnover. Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal.

-

-

Reagent Addition: Add benzylamine to the flask.

-

Dehydration and Reaction: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 12-24 hours.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials. The visual collection of the stoichiometric amount of water (1.0 mmol ≈ 18 µL) in the Dean-Stark trap is a strong indicator of reaction completion.

-

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl (to remove unreacted amine) and saturated NaHCO₃ solution (to remove unreacted carboxylic acid), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by silica gel chromatography or recrystallization to yield the pure amide.

Catalyst Selection and Performance

The choice of boronic acid catalyst can significantly impact reaction efficiency. The table below summarizes various catalysts and their typical applications.

| Catalyst | Key Features & Applications | Yield Range (%) | Reference |

| Phenylboronic Acid | General-purpose catalyst for simple amidations and esterifications. | 60-90 | [3] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Highly active due to strong electron-withdrawing groups. Effective for challenging substrates and dehydrative alkylations. | 85-98 | [3][8] |

| o-Dialkylaminomethyl-substituted Phenylboronic Acid | Bifunctional catalyst; the amine group can participate in the reaction, e.g., by activating a second molecule of carboxylic acid. | 90-99 | [3] |

| Pentafluorophenylboronic acid | Very strong Lewis acid. Used with co-catalysts like oxalic acid for dehydrative C-alkylation and allylation of alcohols. | 90-98 | [6] |

Conclusion and Future Perspectives

Boronic acids have firmly established themselves as a distinct and powerful class of Lewis acid organocatalysts.[3][12] Their stability, low toxicity, and tunable reactivity offer compelling advantages over many traditional metal-based or moisture-sensitive Lewis acids. The ability to catalyze reactions through the activation of ubiquitous functional groups like carboxylic acids and alcohols under relatively mild conditions has profound implications for sustainable chemical synthesis in the pharmaceutical and fine chemical industries.

The field continues to evolve rapidly. Current research is focused on developing novel, more active boronic acid catalysts and expanding their application in asymmetric synthesis, where chiral boronic acids can induce stereoselectivity.[13][14] The exploration of bifunctional boronic acids and their role in complex cascade reactions promises to unlock new synthetic pathways. As our mechanistic understanding deepens, the rational design of next-generation boronic acid catalysts will undoubtedly lead to even more efficient and selective transformations, solidifying their role as indispensable tools for the modern synthetic chemist.

References

-

Boronic acid - Wikipedia. [Link]

-

Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). CIL. [Link]

-

Al-Zoubi, R. M., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. Scientific Reports. [Link]

-

Gellman, S. H., et al. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry. [Link]

-

Mlynarski, J. (2021). Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. DiVA portal. [Link]

-

Wang, J., et al. (2018). Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water. ACS Catalysis. [Link]

-

Caputo, C. B., et al. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI. [Link]

-

Szabó, K. J. Asymmetric synthesis of boronic acids and organofluorine compounds by organocatalysis. Stockholm University. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

-

Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Huy, P. H. & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently - A Short Review. ResearchGate. [Link]

-

Das, A. & S. K. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]

-

Taylor, M. S., et al. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry. [Link]

-

Kumar, S., et al. (2018). Boronic acid catalysis as a mild and versatile strategy for direct carbo- and heterocyclizations of free allylic alcohols. Semantic Scholar. [Link]

-

Green, S., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]

-

Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews. [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid catalysis as a mild and versatile strategy for direct carbo- and heterocyclizations of free allylic alcohols. | Semantic Scholar [semanticscholar.org]

- 10. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. diva-portal.org [diva-portal.org]

- 14. Asymmetric synthesis of boronic acids and organofluorine compounds by organocatalysis - Stockholms universitet [su.se]

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Abstract: This document provides a comprehensive technical guide for the synthesis of (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, a valuable building block in modern organic synthesis, particularly for the construction of biaryl structures prevalent in pharmaceutical compounds. We present a reliable two-part synthetic strategy, commencing with the esterification of 3-bromophenylacetic acid to yield the key precursor, ethyl 2-(3-bromophenyl)acetate. This is followed by a robust palladium-catalyzed Miyaura borylation to install the boronic acid functionality. This guide offers detailed, step-by-step protocols, mechanistic insights, purification strategies, and an application example, designed for researchers and professionals in chemical and drug development.

Introduction and Strategic Overview